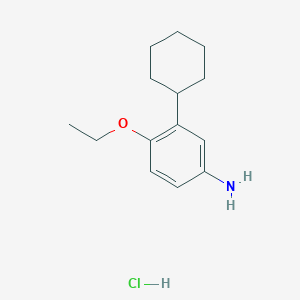

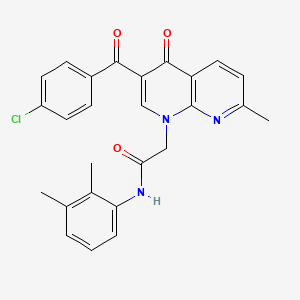

3-Cyclohexyl-4-ethoxyaniline (HCl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anilines are a class of compounds that are derivatives of ammonia and contain a phenyl group. They are typically used in the manufacture of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .

Synthesis Analysis

Anilines can be synthesized through various methods. One common method is the reduction of nitroarenes, which involves the nitration of arenes followed by their reduction . Another method involves the reaction of nitrobenzene with Grignard reagents .Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation. They can also participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Schiff and Mannich bases of Isatin derivatives were synthesized using ethyl imidate hydrochlorides and ethoxycarbonylhydrazones, indicating the utility of related compounds in synthesizing heterocyclic structures, which are important in pharmaceuticals and materials science (Bekircan & Bektaş, 2008).

- A study on the transfer hydrocyanation of α- and α,β-Substituted styrenes catalyzed by Boron Lewis acids showcased the application of cyclohexene-based compounds in facilitating nitrile synthesis, underlining the significance of such compounds in organic synthesis and industrial applications (Orecchia, Yuan, & Oestreich, 2019).

Catalysis and Material Science

- Hollow hyper-cross-linked nanospheres with acid and base sites demonstrated efficient catalysis in one-pot tandem reactions. Although not directly mentioning 3-Cyclohexyl-4-ethoxyaniline (HCl), this research highlights the importance of structural design in catalysts for chemical transformations, suggesting potential research applications for similarly structured compounds (Jia, Wang, Tan, & Gu, 2017).

Environmental Science

- Research on the environmental implications of hydroxyl radicals ((•)OH) showcases the broad interest in understanding radical chemistry for environmental remediation and atmospheric chemistry. This indirectly relates to studies involving 3-Cyclohexyl-4-ethoxyaniline (HCl) by illustrating the importance of reactive species in environmental processes (Gligorovski, Strekowski, Barbati, & Vione, 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-cyclohexyl-4-ethoxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-9-8-12(15)10-13(14)11-6-4-3-5-7-11;/h8-11H,2-7,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLZZIQUIRFKLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)C2CCCCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

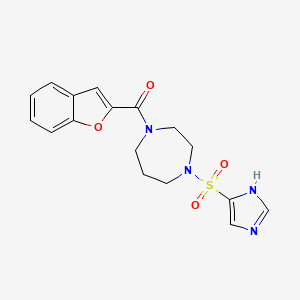

![(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2359440.png)

![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)

![6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2359444.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol](/img/structure/B2359454.png)

![4-methoxy-5-[(4-phenoxyanilino)methylene]-2(5H)-furanone](/img/structure/B2359456.png)

![N-[(4-Hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2359458.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)